An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-ethynylbenzene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-4-ethynylbenzene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed, generalized experimental protocols for the determination of key physical properties are also included to support laboratory research and development.
Core Physical and Chemical Properties
1-Chloro-4-ethynylbenzene, also known as 4-chlorophenylacetylene, is an organic compound with the chemical formula C₈H₅Cl.[1][2][3][4] It is a flammable solid that appears as a white to almost white powder or crystal.[5] This compound is a key building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira reaction.
Quantitative Data Summary
The following tables summarize the key physical properties of 1-Chloro-4-ethynylbenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cl | [1][2][3][4] |
| Molecular Weight | 136.58 g/mol | [1][2][6] |
| Appearance | White to Almost white powder to crystal | [5][7] |
| Melting Point | 45-49 °C | [1][5][6][8] |
| Boiling Point | 79-82 °C at 23 mmHg; 178.5 °C at 760 mmHg | [1][3][9] |
| Density | 1.15 g/cm³ - 1.24 g/cm³ (at 50 °C) | [1][3] |
| Flash Point | 10 °C (closed cup) | [8] |
| Vapor Pressure | 1.33 mmHg at 25°C | [1][3] |
| Refractive Index | 1.564 | [1][3] |
| Solubility Profile | |
| Water | Insoluble |
| Organic Solvents | Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of 1-Chloro-4-ethynylbenzene.
| Spectral Data Type | Key Features |
| ¹H NMR | Spectra available from sources like Sigma-Aldrich.[2][10] |
| ¹³C NMR | Spectra available from sources like SpectraBase.[2][10] |
| Infrared (IR) | Spectra available, with characteristic peaks for the alkyne and chloro-aromatic functionalities.[11] |
| Mass Spectrometry (MS) | GC-MS data available from NIST and other databases.[2][12] |
Experimental Protocols
The following are generalized methodologies for the determination of the key physical properties of 1-Chloro-4-ethynylbenzene.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 1-Chloro-4-ethynylbenzene is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of 1-Chloro-4-ethynylbenzene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum to identify the chemical environments of the hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 1-Chloro-4-ethynylbenzene is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the resonance frequency of the ¹H nucleus, and the magnetic field is locked and shimmed to achieve homogeneity.
-
Data Acquisition: A standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Solid): A small amount of solid 1-Chloro-4-ethynylbenzene can be analyzed as a Nujol mull or a KBr pellet. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) and then pressed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization: A small sample of 1-Chloro-4-ethynylbenzene is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion (M+), providing the molecular weight. Other peaks represent fragment ions, which can give information about the molecule's structure.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of an organic compound like 1-Chloro-4-ethynylbenzene.
References
- 1. How To [chem.rochester.edu]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chemconnections.org [chemconnections.org]
